N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.
Alkylation: The alkylation of the pyrazole ring at the 1-position with 2-methylpropyl halides under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as enzyme inhibition or receptor modulation, making them useful in the study of biochemical pathways and drug development.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as antifungal, antibacterial, and anticancer agents. The presence of the sulfonamide group is particularly significant due to its known pharmacological properties.
Industry
In the agricultural industry, similar compounds have been used as fungicides and herbicides. The compound’s ability to interact with biological targets makes it a candidate for the development of new agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrazole ring can also interact with hydrophobic pockets within proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
Boscalid: A fungicide with a similar pyrazole structure.
Sedaxane: Another pyrazole-based fungicide.
Bixafen: A fungicide with a difluoromethyl-pyrazole structure.
Uniqueness
N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its difluoromethyl and sulfonamide groups, which can enhance its biological activity and stability compared to other similar compounds. This structural uniqueness can lead to different binding affinities and specificities for biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H16ClF2N5O2S |
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Molecular Weight |
367.80 g/mol |
IUPAC Name |
N-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-1-(difluoromethyl)-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H16ClF2N5O2S/c1-8(5-19-6-10(13)4-16-19)3-17-23(21,22)11-7-20(12(14)15)18-9(11)2/h4,6-8,12,17H,3,5H2,1-2H3 |
InChI Key |
NYIBDKQRDLGQPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC(C)CN2C=C(C=N2)Cl)C(F)F |
Origin of Product |
United States |
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